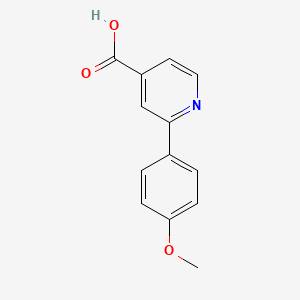

2-(4-Methoxyphenyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

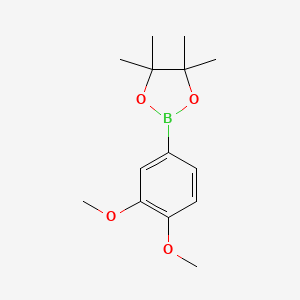

“2-(4-Methoxyphenyl)isonicotinic acid” is an organic compound with a molecular weight of 229.24 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)isonicotinic acid” has been characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . The optimized geometrical parameters and energies of all different and possible conformers of this molecule are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)isonicotinic acid” is a solid at room temperature . The electric dipole moment (μ) and first hyperpolarizability (β) values of the investigated molecule were computed using ab initio quantum mechanical calculations .Applications De Recherche Scientifique

-

Cancer Research

- Application : 2-(4-Methoxyphenyl)isonicotinic acid plays a role in cancer research, particularly in the study of a protein called KDM5A .

- Method : KDM5A, also known as JARID1A or RBP2, is a histone demethylase that erases di- and tri-methyl groups from lysine 4 of histone H3 . The dysregulation of this protein affects a wide array of nuclear activities including the maintenance of genome integrity, transcriptional regulation, and epigenetic inheritance .

- Results : Studies indicate that KDM5A is responsible for driving multiple human diseases, particularly cancers . Therefore, inhibiting KDM5A is potentially an antitumor approach .

-

Antibacterial and Antifungal Activities

- Application : Compounds similar to 2-(4-Methoxyphenyl)isonicotinic acid have been shown to exhibit a broad range of biological activities, including antifungal and antibacterial properties .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Antitubercular Activities

- Application : Compounds synthesized from isonicotinic acid hydrazide (INH), which is similar to 2-(4-Methoxyphenyl)isonicotinic acid, were screened for antitubercular activities .

- Method : These synthesized compounds were tested against drug sensitive reference strain (H37RV) and on S, H, R & E resistant M. tuberculosis (MDR) clinical isolate .

- Results : The results or outcomes obtained were not specified in the source .

-

Plant Immunity

-

Antitumor Approach

- Application : KDM5A, a protein that 2-(4-Methoxyphenyl)isonicotinic acid interacts with, is responsible for driving multiple human diseases, particularly cancers . Therefore, inhibiting KDM5A is potentially an antitumor approach .

- Method : KDM5A can eliminate di- and tri-methyl moieties from the fourth lysine of histone 3 (H3K4me2/3), which leads to the activation or repression of transcription .

- Results : KDM5A showed aberrantly high expression in various solid cancers as well as in acute myeloid leukemia (AML), where it represses differentiation, promotes angiogenesis, drug resistance, and epithelial-mesenchymal transition, enhances adhesion, metastasis, invasiveness, proliferation, and cell motility, and also worsens outcomes .

-

Treatment of Tuberculosis

- Application : Hydrazide derivatives of isonicotinic acid, such as isoniazid, are used in the treatment of tuberculosis .

- Method : The exact method of application or experimental procedures was not specified in the source .

- Results : The results or outcomes obtained were not specified in the source .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZAZXPDFIYHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583121 |

Source

|

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)isonicotinic acid | |

CAS RN |

935861-30-6 |

Source

|

| Record name | 2-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)